molecular formula C17H16N4 B1656120 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 506429-48-7

3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B1656120
CAS No.: 506429-48-7
M. Wt: 276.34 g/mol
InChI Key: NLYNCUIXJGINSK-UHFFFAOYSA-N
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Description

3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system that combines two pyridine rings, making it a naphthalene analog with nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate in methanol under acid catalysis conditions . Another approach includes the treatment of benzo[h][1,6]naphthyridine N-oxides with trimethylsilane carbonitrile in dichloromethane at low temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and solvent-free reactions has been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.

    Electrophilic Substitution Reactions: These reactions involve the substitution of an electrophile in the compound.

    Reduction: The compound can be reduced to form different derivatives.

    Oxidation: Oxidation reactions can lead to the formation of various oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and reducing agents. For example, the reaction with methyl propiolate in methanol under acid catalysis conditions is a typical nucleophilic substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reaction with methyl propiolate yields N-vinyl derivatives .

Comparison with Similar Compounds

3-(Butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

506429-48-7

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

3-(butylamino)benzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C17H16N4/c1-2-3-8-19-17-14(10-18)16-13(11-20-17)9-12-6-4-5-7-15(12)21-16/h4-7,9,11H,2-3,8H2,1H3,(H,19,20)

InChI Key

NLYNCUIXJGINSK-UHFFFAOYSA-N

SMILES

CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N

Canonical SMILES

CCCCNC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N

Origin of Product

United States

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